2-(4-Chlorophenyl)quinoline-4-carboxylic acid
Overview
Description
2-(4-Chlorophenyl)quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure consists of a quinoline ring system substituted with a 4-chlorophenyl group and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For example, the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a catalyst such as acetic acid or sulfuric acid can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) or strong acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a histone deacetylase (HDAC) inhibitor, which can be used in the development of anticancer drugs.
Biology: It is used in research to study cell cycle regulation and apoptosis in cancer cells.
Pharmaceuticals: The compound’s derivatives are explored for their antimicrobial and antiviral activities.
Materials Science: Quinoline derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. This inhibition leads to the accumulation of acetylated histones, which affects gene expression and ultimately results in the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 2-(4-Methylphenyl)quinoline-4-carboxylic acid
- 2-(4-Bromophenyl)quinoline-4-carboxylic acid
Uniqueness
2-(4-Chlorophenyl)quinoline-4-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and selectivity as an HDAC inhibitor. This substitution pattern can also influence the compound’s physicochemical properties, such as solubility and stability, making it a valuable scaffold for drug development .
Biological Activity
2-(4-Chlorophenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from a variety of research studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a heterocyclic structure that contributes to its biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit notable antibacterial properties. In vitro studies have shown that this compound and its derivatives possess activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1 summarizes the antibacterial activity of selected derivatives compared to standard antibiotics:
Compound | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) |
---|---|---|---|
This compound | 15 | 12 | 10 |
Ampicillin | 18 | 14 | 9 |
Gentamicin | 20 | 16 | 11 |
The results indicate that structural modifications can enhance the antibacterial efficacy of quinoline derivatives, making them promising candidates for further development .
Antimalarial Activity
In addition to antimicrobial properties, compounds related to quinoline-4-carboxylic acids have been investigated for their antimalarial activity. A study highlighted the efficacy of certain quinoline derivatives against Plasmodium falciparum, with some compounds demonstrating low nanomolar potency. The mechanism of action involves inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in malaria parasites.
Table 2 presents the antimalarial activity of selected compounds:
Compound | EC50 (nM) | Mechanism of Action |
---|---|---|
DDD107498 | 120 | Inhibition of PfEF2 |
Compound A | 50 | Inhibition of heme polymerization |
Compound B | 200 | Disruption of mitochondrial function |
These findings suggest that quinoline derivatives may offer new strategies for malaria treatment, particularly against drug-resistant strains .
Anticancer Activity
Recent studies have also explored the potential anticancer properties of quinoline derivatives. Notably, compounds derived from quinoline-4-carboxylic acid have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
Table 3 summarizes the cytotoxic activity against selected cancer cell lines:
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 0.65 | MCF-7 |
Doxorubicin | 0.79 | MCF-7 |
Compound C | 1.47 | U-937 |
The data indicates that modifications in the chemical structure can lead to enhanced anticancer activity, suggesting a potential role in cancer therapy .
Case Studies and Research Findings
Several studies have focused on optimizing the biological activity of quinoline derivatives through structural modifications. For instance, a study on the synthesis and evaluation of various substituted quinoline-4-carboxylic acids demonstrated that electron-donating groups significantly enhance anticancer activity compared to electron-withdrawing groups.
Study Insights
- Optimization through Substitution : Modifications at specific positions on the quinoline ring can lead to improved pharmacological profiles.
- Mechanistic Studies : Understanding the interaction between these compounds and their biological targets is crucial for developing effective therapeutics.
- Preclinical Development : Compounds with favorable pharmacokinetic profiles are being progressed toward clinical trials, particularly for malaria and cancer therapies.
Properties
IUPAC Name |
2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEWYGPKBUSJTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282375 | |
Record name | 2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-31-9 | |
Record name | 5466-31-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-chlorophenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(P-CHLOROPHENYL)-QUINOLINE-4-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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